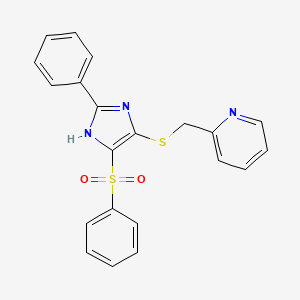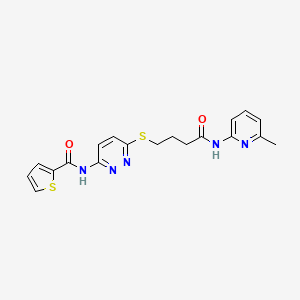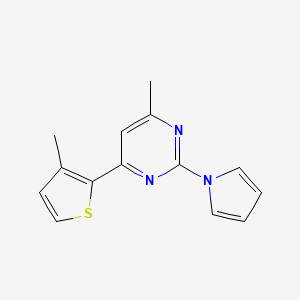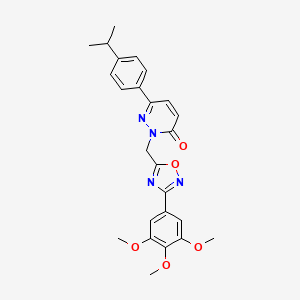
3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide, also known as CP-99994, is a synthetic compound that belongs to the class of tetrazole-containing compounds. CP-99994 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, which is a member of the tachykinin family of receptors. The NK-1 receptor is primarily expressed in the central and peripheral nervous systems and plays a crucial role in the regulation of pain, inflammation, and stress responses.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study on the synthesis and crystal structure of similar tetrazole compounds highlighted their molecular docking and bioassay studies as cyclooxygenase-2 inhibitors, suggesting potential pharmacological applications (Al-Hourani et al., 2016).
- Research on palladium(II) chloride complexes with related ligands, including 3-(pyrazol-1-yl)propanamide (PPA), emphasized their utility in coordination chemistry and potential in catalysis or materials science (Palombo et al., 2019).
DNA Methylation Studies
- An investigation on the methylation of DNA in mammalian cells by similar agents, like N-methyl-N'-nitro-N-nitrosoguanidine, has provided insights into cellular interactions and genetic modulation, which could be relevant for understanding genetic regulation and mutagenesis (Lawley & Thatcher, 1970).
Antidepressant Research
- Compounds with structural similarities have been explored as potential antidepressants, as in the case of 3,4-Diphenyl-1H-pyrazole-1-propanamine, indicating possible applications in neuropharmacology and psychiatry (Bailey et al., 1985).
Herbicide Development
- Studies on the synthesis and herbicidal activity of certain amide compounds, including those similar to 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide, have applications in agriculture and environmental science (Liu et al., 2008).
Cellular Assays
- The MTT colorimetric assay, often using tetrazolium compounds, is a method for measuring cell viability in cytotoxicity studies, with implications in drug discovery and cancer research (Kasugai et al., 1991).
Antimicrobial and Anti-inflammatory Studies
- Novel pyrazole, isoxazole, and benzothiazepine derivatives bearing an aryl sulfonate moiety, which are structurally related, have been evaluated for their antimicrobial and anti-inflammatory properties, indicating potential in the development of new therapeutic agents (Kendre et al., 2015).
Molecular Modeling and Pharmacological Evaluation
- Research involving molecular modeling and evaluation of thiadiazoles as anti-inflammatory and analgesic agents shows the broader applicability of similar compounds in the development of new pharmaceuticals (Shkair et al., 2016).
Propriétés
IUPAC Name |
3-cyclopentyl-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-13-7-9-16(11-14(13)2)23-17(20-21-22-23)12-19-18(24)10-8-15-5-3-4-6-15/h7,9,11,15H,3-6,8,10,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLZVSARQCSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)

![N-(2,4-dimethoxyphenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2422971.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2422974.png)
![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)


![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)